molecular formula C9H6FO3- B10778071 (E)-2-Fluoro-P-hydroxycinnamate

(E)-2-Fluoro-P-hydroxycinnamate

Cat. No.: B10778071
M. Wt: 181.14 g/mol
InChI Key: SBIZDOWXYPNTOJ-VMPITWQZSA-M
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Description

(E)-2-Fluoro-P-Hydroxycinnamate is a small molecule with the chemical formula C(_9)H(_7)FO(_3) It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a cinnamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Fluoro-P-Hydroxycinnamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and p-hydroxybenzaldehyde.

    Formation of Cinnamic Acid Derivative: The first step involves the formation of a cinnamic acid derivative through a Knoevenagel condensation reaction. This reaction is carried out by reacting p-hydroxybenzaldehyde with malonic acid in the presence of a base such as piperidine.

    Fluorination: The cinnamic acid derivative is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Fluoro-P-Hydroxycinnamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.

    Reduction: The double bond in the cinnamate backbone can be reduced to form a saturated derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated cinnamate derivatives.

    Substitution: Various substituted cinnamate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-Fluoro-P-Hydroxycinnamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit macrophage migration inhibitory factor (MIF), a protein involved in immune response regulation .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit MIF suggests it could be useful in treating inflammatory diseases and certain types of cancer .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-Fluoro-P-Hydroxycinnamate involves its interaction with specific molecular targets. For example, its inhibition of macrophage migration inhibitory factor (MIF) occurs through binding to the active site of the enzyme, preventing its normal function . This interaction disrupts the enzyme’s ability to catalyze its substrate, leading to downstream effects on immune response pathways.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: Lacks the fluorine and hydroxyl groups, making it less reactive in certain chemical reactions.

    p-Hydroxycinnamic Acid: Contains a hydroxyl group but lacks the fluorine atom, affecting its biological activity.

    2-Fluorocinnamic Acid: Contains a fluorine atom but lacks the hydroxyl group, altering its chemical and biological properties.

Uniqueness

(E)-2-Fluoro-P-Hydroxycinnamate is unique due to the presence of both a fluorine atom and a hydroxyl group on the cinnamate backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6FO3-

Molecular Weight

181.14 g/mol

IUPAC Name

4-[(E)-2-carboxy-2-fluoroethenyl]phenolate

InChI

InChI=1S/C9H7FO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-5,11H,(H,12,13)/p-1/b8-5+

InChI Key

SBIZDOWXYPNTOJ-VMPITWQZSA-M

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C(=O)O)/F)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)F)[O-]

Origin of Product

United States

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